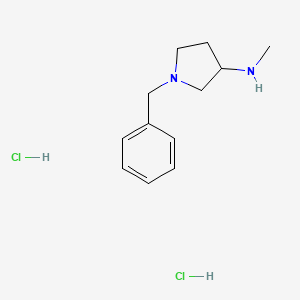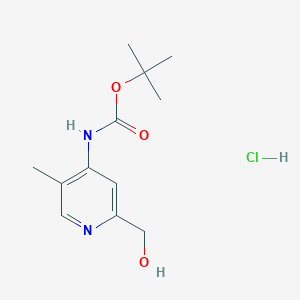
4-(Boc-amino)-5-methylpyridine-2-methanol Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “MFCD32662046” is a chemical entity with a unique structure and properties It is known for its applications in various scientific fields, including chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32662046” involves several steps, starting with the preparation of intermediate compounds. The reaction conditions typically include specific temperatures, pressures, and the use of catalysts to facilitate the reactions. The synthetic routes are designed to maximize yield and purity, ensuring that the final product meets the required specifications.
Industrial Production Methods: In an industrial setting, the production of “MFCD32662046” is scaled up to meet demand. This involves optimizing the reaction conditions and using large-scale reactors. The process is carefully monitored to ensure consistency and quality. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions: “MFCD32662046” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions: The common reagents used in the reactions of “MFCD32662046” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products Formed: The major products formed from the reactions of “MFCD32662046” depend on the type of reaction and the reagents used. These products are often characterized by their unique chemical structures and properties.
Aplicaciones Científicas De Investigación
“MFCD32662046” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions and as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, “MFCD32662046” is investigated for its potential therapeutic properties and its ability to modulate specific biological pathways. In industry, it is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of “MFCD32662046” involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired effects. The compound’s structure allows it to bind to specific receptors or enzymes, influencing their activity and resulting in the observed effects.
Propiedades
Fórmula molecular |
C12H19ClN2O3 |
|---|---|
Peso molecular |
274.74 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(hydroxymethyl)-5-methylpyridin-4-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C12H18N2O3.ClH/c1-8-6-13-9(7-15)5-10(8)14-11(16)17-12(2,3)4;/h5-6,15H,7H2,1-4H3,(H,13,14,16);1H |
Clave InChI |
DSJYKCOGAIAQMB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(N=C1)CO)NC(=O)OC(C)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


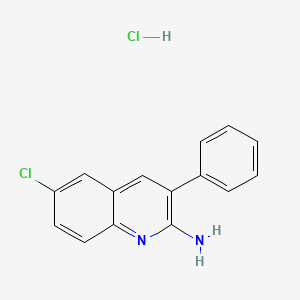
![Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)](/img/structure/B13713026.png)


![5-Amino-3-(2-pyridyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13713042.png)
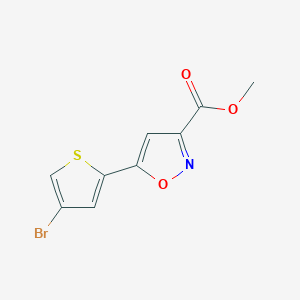
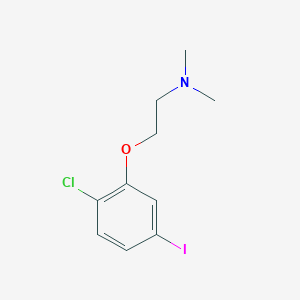
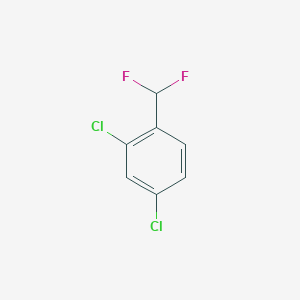
![3-chloro-7-(hydroxymethyl)-6-iodo-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B13713061.png)
![5-(Azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13713065.png)


